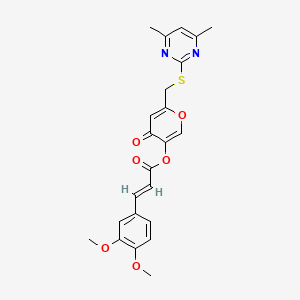

(E)-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4-dimethoxyphenyl)acrylate

Description

Properties

IUPAC Name |

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O6S/c1-14-9-15(2)25-23(24-14)32-13-17-11-18(26)21(12-30-17)31-22(27)8-6-16-5-7-19(28-3)20(10-16)29-4/h5-12H,13H2,1-4H3/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNGPZZBQPLYRS-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C=CC3=CC(=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)/C=C/C3=CC(=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4-dimethoxyphenyl)acrylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and pyranone intermediates, followed by their coupling through a thioether linkage. The final step involves the esterification of the pyranone intermediate with the dimethoxyphenylacrylic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(E)-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4-dimethoxyphenyl)acrylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that the compound exhibits notable antimicrobial properties. Its structural components allow it to interact effectively with microbial targets. Studies have demonstrated that derivatives of similar structures show significant antibacterial activity against various pathogens, suggesting that this compound may also possess comparable efficacy.

Case Study:

A study evaluated the antimicrobial effectiveness of related compounds against Escherichia coli and Staphylococcus aureus , revealing minimum inhibitory concentrations (MICs) as low as 32 µg/mL for certain derivatives, indicating strong antibacterial potential.

2. Anticancer Properties

The compound's structural features suggest potential anticancer activity. Preliminary studies have shown that it can induce apoptosis in various cancer cell lines, including lung and breast cancer cells.

Case Study:

In vitro assays on A549 lung cancer cells demonstrated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value indicating potent cytotoxic effects. The mechanism appears to involve activation of caspase pathways leading to programmed cell death.

Biochemical Applications

1. Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Its ability to bind to enzyme active sites could lead to the development of new therapeutic agents targeting metabolic disorders.

Research Findings:

Studies suggest that similar compounds can inhibit enzymes such as acetylcholinesterase , which is crucial for neurotransmitter regulation. Further investigation into this compound's enzyme inhibition capabilities could yield valuable insights into its therapeutic applications.

Materials Science Applications

1. Synthesis of Functional Materials

The unique structure of (E)-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4-dimethoxyphenyl)acrylate allows for its use in synthesizing advanced materials. Its acrylate group enables polymerization processes that can lead to the development of novel polymers with specific mechanical and thermal properties.

Research Insights:

Recent studies have explored the use of similar acrylate compounds in creating biodegradable plastics and coatings with enhanced durability and resistance to environmental degradation.

Summary of Findings

The applications of (E)-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4-dimethoxyphenyl)acrylate span several fields:

-

Medicinal Chemistry:

- Antimicrobial and anticancer activities supported by case studies.

- Potential for enzyme inhibition leading to therapeutic developments.

-

Biochemistry:

- Possible roles in metabolic enzyme modulation.

- Insights into drug design based on structural interactions.

-

Materials Science:

- Use in synthesizing functional materials for environmental applications.

- Development of new polymers with desirable properties.

Mechanism of Action

The mechanism of action of (E)-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4-dimethoxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and NMR Analysis

Key Evidence :

- Compound 1 (Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate) and Compound 7 (unspecified) were compared to Rapa (likely a reference compound) via NMR spectroscopy .

- Findings :

- Regions A (positions 39–44) and B (positions 29–36) in NMR profiles showed significant chemical shift variations between compounds, while other regions remained nearly identical.

- This indicates that substituents in regions A and B alter the chemical environment, whereas the pyrimidine and pyran cores remain structurally conserved.

Implications for Target Compound :

The dimethylpyrimidinylthio-methyl group in the target compound likely occupies a position analogous to region A/B in Compound 1, suggesting similar electronic effects but distinct steric interactions due to the bulkier 3,4-dimethoxyphenyl acrylate group.

Lumping Strategy for Reaction Modeling

Key Evidence :

Patent-Based Structural Analog ()

Compound: 6-[4-[[(4aR)-4-hydroxy-4a-methyl-2-oxo-3-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazin-1-yl]methyl]-2,3-difluorophenyl]hex-5-ynoic acid

- Similarities :

- Pyrimidine ring with trifluoromethyl substituents.

- Sulfur-free but includes carbamoyl and fluorophenyl groups.

- Divergence: The patent compound’s pyrrolo-pyridazinone core and fluorophenyl groups confer distinct electronic properties compared to the target compound’s pyran-4-one and dimethoxyphenyl groups. Activity Implications: Fluorinated groups enhance metabolic resistance but may reduce solubility compared to methoxy substituents.

Data Table: Structural and Functional Comparison

Key Research Findings

- NMR Profiling : Substituents in regions A/B alter chemical environments, critical for docking studies .

- Lumping Strategy : The target compound requires a distinct surrogate category due to its acrylate group, unlike simpler esters .

- Synthetic Challenges : The dimethylpyrimidinylthio-methyl group introduces steric hindrance absent in smaller analogs like Compound 1 .

Biological Activity

(E)-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4-dimethoxyphenyl)acrylate is a complex organic compound with potential biological activity. This article reviews its biological properties, including antimicrobial, antioxidant, and receptor antagonism activities, supported by research findings and case studies.

The molecular formula of the compound is , with a molecular weight of 484.5 g/mol. The compound features a pyrimidine ring, a pyranone structure, and an acrylate group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H24N2O7S |

| Molecular Weight | 484.5 g/mol |

| Structure | Complex organic compound |

Antimicrobial Activity

Recent studies indicate that compounds similar to (E)-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4-dimethoxyphenyl)acrylate exhibit significant antimicrobial properties. For instance, derivatives containing pyrimidine and thioether functionalities have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

A comparative study highlighted that modifications in the structure could enhance the antimicrobial efficacy of such compounds. The presence of the thio group was particularly noted to contribute to increased activity against Gram-positive bacteria .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through several assays, including the DPPH radical scavenging test. Compounds with similar structures have demonstrated substantial free radical scavenging abilities. For example, a related pyrimidine derivative showed an IC50 value indicating strong antioxidant activity, suggesting that (E)-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4-dimethoxyphenyl)acrylate may also possess similar properties .

Receptor Antagonism

Research has identified that certain derivatives of pyranones can act as functional antagonists for specific receptors. A notable study on a related compound demonstrated its role as an antagonist for the apelin receptor (APJ), which is involved in cardiovascular homeostasis . This suggests that (E)-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4-dimethoxyphenyl)acrylate could also interact with similar GPCRs (G protein-coupled receptors), potentially influencing metabolic pathways.

Case Studies

- Antimicrobial Efficacy : A study compared the antimicrobial effects of several synthesized compounds based on the pyrimidine scaffold. The results indicated that modifications in substituents significantly altered their effectiveness against bacterial pathogens .

- Antioxidant Properties : Another investigation measured the antioxidant capacity of various derivatives using different assays. The findings revealed that compounds with higher lipophilicity exhibited better radical scavenging activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4-dimethoxyphenyl)acrylate?

- Methodology : Utilize multi-step organic synthesis involving condensation and cyclization reactions. For example, thioether linkages (as in the pyrimidin-2-ylthio group) can be introduced via nucleophilic substitution using 4,6-dimethylpyrimidine-2-thiol under basic conditions. The acrylate moiety may be formed via esterification or Wittig reactions, as seen in analogous pyranone derivatives . Optimization of solvent systems (e.g., DMF or THF) and catalysts (e.g., DMAP for esterification) is critical for yield improvement.

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodology : Combine spectroscopic and chromatographic techniques:

- HPLC-MS : To confirm molecular weight and detect impurities.

- NMR (¹H/¹³C) : Analyze coupling patterns to verify the (E)-configuration of the acrylate group and substitution patterns on the pyrimidine ring .

- X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve ambiguities in stereochemistry .

Q. What computational tools are suitable for modeling this compound’s electronic properties?

- Methodology : Employ density functional theory (DFT) calculations (e.g., Gaussian or ORCA) to predict HOMO/LUMO energies and charge distribution. Software like ORTEP-3 can visualize crystallographic data and validate bond lengths/angles against experimental results .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disordered regions or twinning?

- Methodology : For disordered moieties (e.g., the pyran-4-one ring), apply restraints in SHELXL to refine occupancy ratios. For twinned data, use the TWIN/BASF commands in SHELX to model pseudo-merohedral twinning. Refer to high-resolution datasets (≤1.0 Å) to minimize model bias .

Q. What experimental design strategies optimize reaction conditions for scale-up synthesis?

- Methodology : Implement Design of Experiments (DoE) principles to screen variables (temperature, catalyst loading, stoichiometry). For example, flow-chemistry systems (e.g., microreactors) enable precise control of exothermic steps and reduce side reactions, as demonstrated in diazomethane syntheses . Statistical modeling (e.g., response surface methodology) can identify critical parameters for yield optimization .

Q. How to investigate the compound’s mechanism of action in biological systems?

- Methodology :

- Docking studies : Use AutoDock Vina to predict binding interactions with target proteins (e.g., kinases or oxidoreductases).

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.

- Metabolic stability assays : Employ liver microsomes to evaluate CYP450-mediated degradation .

Data Analysis & Technical Challenges

Q. How should non-equivalent data (e.g., conflicting NMR and X-ray results) be reconciled?

- Methodology : Cross-validate using complementary techniques:

- Dynamic NMR : Probe conformational flexibility in solution that may explain discrepancies with solid-state structures.

- SCXRD vs. PXRD : Compare single-crystal and powder diffraction patterns to rule out polymorphism .

Q. What strategies mitigate challenges in synthesizing the pyrimidin-2-ylthio moiety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.